4-Fluoro-2-methyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHODSBFZHTEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 4 Fluoro 2 Methyl 3 Nitroaniline and Analogous Systems
Nitration Strategies for Fluoroaniline (B8554772) Precursors
The introduction of a nitro group onto a fluoroaniline derivative is a critical step in the synthesis of 4-fluoro-2-methyl-3-nitroaniline. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Electrophilic Aromatic Nitration Mechanisms
The nitration of aniline (B41778) and its derivatives proceeds through an electrophilic aromatic substitution (EAS) mechanism. brainly.compearson.com The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). brainly.commasterorganicchemistry.com This is typically formed by the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. brainly.comyoutube.comyoutube.com
The mechanism can be summarized in the following steps:
Generation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.comyoutube.com
Electrophilic Attack: The electron-rich aromatic ring of the aniline precursor attacks the nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. brainly.commasterorganicchemistry.com
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaniline product. masterorganicchemistry.com
The amino group (-NH₂) of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. masterorganicchemistry.com This can lead to a mixture of products, including a significant amount of the meta-isomer. youtube.com
Controlled Reaction Conditions for Regioselectivity
Achieving the desired regioselectivity, specifically the synthesis of this compound, requires careful control of reaction conditions. The directing effects of the substituents already present on the aromatic ring—the fluorine atom, the methyl group, and the amino group—play a crucial role.
To circumvent the issue of anilinium ion formation and favor ortho/para substitution, the amino group is often protected before nitration. rsc.org Acetylation to form an acetanilide (B955) derivative is a common strategy. youtube.comrsc.org The acetyl group is still an ortho, para-director but is less activating than the amino group, which can help to prevent multiple nitrations and oxidation side reactions. rsc.org After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group. rsc.org
For the synthesis of this compound from 4-fluoro-2-methylaniline, the directing effects of the fluorine (ortho, para-directing but deactivating), methyl (ortho, para-directing and activating), and amino (or protected amino) groups must be considered. The nitration of N-(2-methylphenyl)succinimide, for instance, has been shown to yield a mixture of products, including 2-methyl-3-nitroaniline (B147196) and 2-methyl-5-nitroaniline, demonstrating the influence of the alkyl group on regioselectivity. ulisboa.pt Similarly, the nitration of 4-methylacetanilide is strongly directed by the activating effect of the acetamido group to the ortho position, yielding predominantly 4-methyl-2-nitroaniline. ulisboa.pt In the case of N-(4-methylphenyl)succinimide, the less activating succinimide (B58015) group allows the methyl group to exert greater control, leading to a high yield of 4-methyl-3-nitroaniline. ulisboa.pt
Maintaining low temperatures, typically between 0-5°C, during the addition of the nitrating agent is crucial to control the reaction rate and minimize side reactions. rsc.orgprepchem.com
Anhydrous Systems in Nitration Processes
The use of anhydrous or substantially anhydrous conditions can influence the outcome of nitration reactions. Anhydrous nitric acid itself can be used, but it is a slow-acting electrophile with less reactive aromatic compounds. masterorganicchemistry.com The presence of a strong acid like sulfuric acid is generally required to generate the nitronium ion. masterorganicchemistry.com
Alternative nitrating systems that operate under anhydrous or near-anhydrous conditions have been developed. A mixture of a metal nitrate (B79036), such as sodium nitrate, and a substantially anhydrous Friedel-Crafts metal halide like aluminum chloride can be used for nitration. google.com Another approach involves reacting concentrated nitric acid with an anhydride (B1165640), such as acetic anhydride, in the absence of an organic solvent to generate an acylated nitrate intermediate, which then nitrates the aromatic compound. google.com This method avoids the need for strong mineral acids like sulfuric acid.
Process Optimization for Enhanced Yields
Optimizing the reaction parameters is essential for maximizing the yield of the desired product and ensuring process safety. Key factors to consider include:
Temperature: As mentioned, maintaining low temperatures is critical for controlling the exothermic nitration reaction. rsc.orgresearchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material. researchgate.net
Concentration of Reagents: The concentration of nitric acid and any co-acids influences the rate of reaction and the formation of the nitronium ion. researchgate.netfrontiersin.org
Molar Ratios: The stoichiometry of the reactants, particularly the ratio of the nitrating agent to the aromatic substrate, is a determining factor in the reaction's outcome. frontiersin.org
Continuous flow reactors, such as microchannel reactors, offer a promising approach for optimizing nitration processes. google.comnih.gov These systems provide excellent heat and mass transfer, allowing for precise control over reaction parameters and enhancing safety, especially for highly exothermic reactions. beilstein-journals.org Kinetic modeling can be employed in these systems to understand the reaction mechanism better and to predict optimal conditions for maximizing yield and throughput. beilstein-journals.org For example, a study on the continuous-flow nitration of o-xylene (B151617) demonstrated that optimizing parameters like temperature, acid ratios, and residence time led to a product yield of 94.1% with a high throughput. nih.gov
Alternative Synthetic Pathways for Substituted Nitroanilines
While direct nitration is a common method, other synthetic routes to substituted nitroanilines exist. One major alternative involves the reduction of dinitro or other nitro-substituted aromatic compounds. For instance, many aniline derivatives are prepared by the nitration of a substituted aromatic compound followed by the reduction of the nitro group. wikipedia.org
Another strategy is nucleophilic aromatic substitution (SNAr). In this approach, a halogen on an activated aromatic ring (e.g., a nitro-substituted halobenzene) is displaced by an amine. For example, 2-nitroaniline (B44862) can be produced commercially by reacting 2-nitrochlorobenzene with ammonia. chempanda.com Similarly, 4-fluoro-3-nitroaniline (B182485) can be reacted with various amines, such as methylamine (B109427) or morpholine, to replace the fluorine atom and produce different N-substituted nitro-p-phenylenediamines. google.com
Ring transformation reactions also offer a novel route to nitroanilines. For example, dinitropyridone can react with ketones in the presence of an ammonium (B1175870) source to yield various substituted 4-nitroanilines. researchgate.net
Green Chemistry Principles in the Synthesis of Fluoro-Nitroaromatics
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing fluoro-nitroaromatics, several principles are particularly relevant.
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu Optimizing reactions for high yield and selectivity, as discussed in section 2.1.4, directly contributes to this principle by minimizing the formation of unwanted byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods are superior to stoichiometric ones in this regard. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances with little or no toxicity. skpharmteco.com Traditional nitration using a mixture of nitric and sulfuric acids generates large amounts of acidic waste. Developing alternative, cleaner nitrating systems is a key goal.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. yale.edu Research into solvent-free reactions or the use of more environmentally benign solvents, such as ionic liquids or even water, is an active area of green chemistry. researchgate.netrsc.org For example, regioselective nitration of aromatic compounds has been demonstrated in an aqueous solution of sodium dodecylsulfate and dilute nitric acid. rsc.org
Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Microwave-assisted and ultrasound-assisted reactions can often accelerate reaction rates and reduce energy consumption compared to conventional heating. researchgate.net
Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org The development of solid acid catalysts, such as zeolites or supported metal oxides, for nitration reactions is a significant step towards greener processes. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying work-up procedures. rsc.org
By applying these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.
Advanced Chemical Transformations and Reaction Mechanisms of 4 Fluoro 2 Methyl 3 Nitroaniline
Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group in 4-fluoro-2-methyl-3-nitroaniline makes it susceptible to reductive transformations, which are fundamental in the synthesis of various derivatives.
Reductive Transformations to Amino Derivatives
The reduction of the nitro group to an amino group is a pivotal reaction, leading to the formation of 4-fluoro-2-methylbenzene-1,3-diamine. This diamine is a versatile precursor for the synthesis of heterocyclic compounds and other functionalized molecules. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically yields water as the only byproduct. researchgate.net For the selective hydrogenation of halogenated nitroaromatics like this compound, careful selection of the catalyst, solvent, and reaction conditions is crucial to prevent the undesired hydrodefluorination. researchgate.net
Palladium on carbon (Pd/C) is a commonly used catalyst for such reductions. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature are key parameters that can be adjusted to optimize the reaction rate and selectivity.
Table 1: Typical Conditions for Catalytic Hydrogenation of Substituted Nitroanilines
| Parameter | Condition |
| Substrate | This compound |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol, Methanol |
| Hydrogen Pressure | 1-5 atm |
| Temperature | Room Temperature to 50°C |
| Product | 4-Fluoro-2-methylbenzene-1,3-diamine |
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond in hydrogen is weakened, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the corresponding amine.
Chemical reduction provides an alternative to catalytic hydrogenation and is particularly useful when certain functional groups are sensitive to catalytic conditions. Stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and effective reagent for the reduction of aromatic nitro compounds. researchgate.net
The reaction is typically performed in a protic solvent like ethanol or acetic acid. The stannous chloride acts as the reducing agent, being oxidized from Sn(II) to Sn(IV) in the process. An excess of the reducing agent is generally used to ensure complete conversion of the nitro group.
Table 2: General Conditions for Stannous Chloride Reduction
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol, Hydrochloric Acid |
| Temperature | Room Temperature to Reflux |
| Product | 4-Fluoro-2-methylbenzene-1,3-diamine |
The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation by the acidic solvent. This process is repeated until the nitro group is fully reduced to an amine. In some cases, the reaction of a substituted nitroaniline, such as 2-methyl-3-nitroaniline (B147196), with stannous chloride can lead to cyclization products like indazoles. researchgate.net
Reactivity of the Amine Functionality
The primary amino group in this compound is a nucleophilic center and can undergo a variety of reactions, including acylation, amidation, N-alkylation, and other substitution reactions.
Acylation and Amidation Reactions
The amino group of this compound can be readily acylated to form the corresponding amide. Acetylation, the introduction of an acetyl group, is a common acylation reaction that can be used to protect the amine functionality or to introduce a new functional group. libretexts.org This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. libretexts.org
Table 3: Typical Conditions for N-Acetylation of Substituted Anilines
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Acetic anhydride or Acetyl chloride |
| Solvent | Acetic acid, Water, or an inert solvent |
| Catalyst/Base | Sodium acetate (B1210297) or Pyridine |
| Temperature | Room Temperature to 50°C |
| Product | N-(4-fluoro-2-methyl-3-nitrophenyl)acetamide |
The reaction with acetic anhydride often involves dissolving the aniline (B41778) in acetic acid, followed by the addition of acetic anhydride. libretexts.org Alternatively, the Schotten-Baumann reaction conditions can be employed, where acetyl chloride is added to the aniline in the presence of an aqueous base. The resulting amide is typically a stable, crystalline solid that can be easily purified.
N-Alkylation and N-Substitution Reactions
The nitrogen atom of the amino group in this compound can be alkylated to form secondary or tertiary amines. N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the chemical and physical properties of the molecule. These reactions are typically performed using alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the acid formed during the reaction. psu.edu
A specific example is the N-methylation of the closely related 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) as the methylating agent in the presence of sulfuric acid. google.com This method can be adapted for the N-methylation of this compound.
Table 4: Conditions for N-Methylation of a Substituted Aniline
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Formaldehyde or Paraformaldehyde |
| Solvent | Sulfuric Acid |
| Temperature | 20-60°C |
| Product | 4-Fluoro-N,2-dimethyl-3-nitroaniline |
The reaction involves the formation of a Schiff base between the aniline and formaldehyde, which is then reduced in situ. The control of reaction conditions, such as temperature and the stoichiometry of the reagents, is important to avoid the formation of dialkylated byproducts. psu.edugoogle.com Other N-substitution reactions can also be carried out to introduce different functional groups onto the nitrogen atom, further expanding the synthetic utility of this compound.
Condensation Reactions and Schiff Base Formation
The primary aromatic amine functionality in this compound is a key reactive site for condensation reactions, particularly with aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). isca.in The formation of these compounds is significant as Schiff bases are versatile intermediates in organic synthesis and have applications in various fields, including medicinal chemistry and material science. researchgate.netnih.gov
The general mechanism involves the nucleophilic addition of the aniline's amino group to a carbonyl compound, forming a hemiaminal intermediate, which then loses a water molecule to form the imine. isca.in For instance, the condensation of the closely related 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde has been reported to produce the corresponding Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov This demonstrates the availability of the amino group in the 2-methyl-3-nitroaniline core for this type of transformation. The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol. jocpr.comorientjchem.org
| Aniline Reactant | Carbonyl Reactant | Resulting Schiff Base Product | Reference |
|---|---|---|---|
| 2-Methyl-3-nitroaniline | 5-Nitrothiophene-2-carbaldehyde | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Pathways at the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with groups that have competing electronic effects, influencing its susceptibility to both electrophilic and nucleophilic aromatic substitution.
Amino (-NH₂) group: A strong activating group that directs incoming electrophiles to the ortho and para positions. chegg.com
Methyl (-CH₃) group: A weak activating group, also directing ortho and para.
Nitro (-NO₂) group: A strong deactivating group that directs incoming electrophiles to the meta position. chegg.com
Fluoro (-F) group: A weak deactivating group due to its high electronegativity (inductive effect), but it directs ortho and para due to its ability to donate a lone pair of electrons (resonance effect). chegg.comchegg.com
For electrophilic aromatic substitution (SₑAr) , the powerful activating effect of the amino group is expected to dominate. wikipedia.org It directs incoming electrophiles to the C5 (ortho) and C1 (para) positions. However, the positions are sterically hindered by the adjacent methyl and nitro groups, which can complicate the reaction and affect product distribution. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com
For nucleophilic aromatic substitution (SₙAr) , the ring is highly susceptible. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. libretexts.orglibretexts.org This makes the displacement of the fluoride (B91410) ion a primary reaction pathway for this molecule.
Nucleophilic Aromatic Substitution (SₙAr) via Meisenheimer Complex Intermediates
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SₙAr) at the C4 position, leading to the displacement of the fluorine atom. This reaction proceeds via a well-established addition-elimination mechanism. libretexts.org
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine. This step is facilitated by the presence of the strongly electron-withdrawing nitro group at the ortho position (C3). The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. libretexts.orglibretexts.org The formation of this stable intermediate is the key to the feasibility of the SₙAr reaction. wikipedia.org
In the second, typically fast, step of the mechanism, the aromaticity is restored by the elimination of the leaving group, which in this case is the highly electronegative fluoride ion (F⁻). Fluorine is an excellent leaving group in SₙAr reactions, further favoring this pathway. nih.gov A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse range of derivatives. google.combeilstein-journals.org
| Reactant | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Fluoro-3-nitroaniline | Methylamine (B109427) (40% aq. solution) | 70-80°C | N¹-Methyl-2-nitro-1,4-benzenediamine | google.com |
| 4-Fluoro-3-nitroaniline | Pyrrolidine | Reflux in Ethanol-Water (1:1) | 4-Pyrrolidin-1-yl-3-nitroaniline | google.com |
| 4-Fluoro-3-nitroaniline | Morpholine | Reflux in Water | 4-Morpholino-3-nitroaniline | google.com |
| 4-Fluoro-3-nitroaniline | Ethylene (B1197577) oxide | 70-80°C in Water | 2-(4-Amino-2-nitrophenylamino)ethanol | google.com |
Functional Group Interconversions and Derivatization
Beyond reactions involving the aromatic ring itself, the functional groups of this compound offer numerous opportunities for derivatization. These interconversions allow for the synthesis of a wide array of new compounds.
Reactions involving the Amino Group: The primary amine is readily derivatized. For instance, N-alkylation can be achieved. A patented method for the methylation of the related 4-fluoro-3-nitroaniline uses formaldehyde in sulfuric acid to produce 4-fluoro-N-methyl-3-nitroaniline. google.com Other alkylating agents, such as ethylene oxide, can be used to introduce hydroxyethyl (B10761427) groups onto the nitrogen atom. google.com Acylation with acyl chlorides or anhydrides is also a standard transformation for anilines.
Reactions involving the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid. The reduction of the nitro group in this compound would yield 4-fluoro-2-methylbenzene-1,3-diamine, a potentially useful building block for heterocyclic synthesis.
Reactions involving the Fluoro Group: As detailed in section 3.3.1, the displacement of the fluorine atom via SₙAr is a major pathway for derivatization, allowing the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles. google.combeilstein-journals.org
| Starting Material | Reagent(s) | Functional Group Transformed | Product | Reference |
|---|---|---|---|---|
| 4-Fluoro-3-nitroaniline | Formaldehyde, Sulfuric Acid | Amino Group (N-Methylation) | 4-Fluoro-N-methyl-3-nitroaniline | google.com |
| 4-Fluoro-3-nitroaniline | Ethylene oxide | Amino Group (N-Hydroxyethylation) | 2-((4-fluoro-3-nitrophenyl)amino)ethan-1-ol | google.com |
| p-Toluidine | Nitric Acid, Sulfuric Acid | Aromatic Ring (Nitration) | 4-Methyl-3-nitroaniline | prepchem.com |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various N, O, S nucleophiles | Fluoro Group (SₙAr) | Substituted 5-nitro-1-(pentafluorosulfanyl)benzenes | beilstein-journals.org |
Spectroscopic and Advanced Characterization Techniques for 4 Fluoro 2 Methyl 3 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-Fluoro-2-methyl-3-nitroaniline. It offers detailed insights into the chemical environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum of the related compound 2-Methyl-3-nitroaniline (B147196), distinct signals corresponding to the aromatic protons, the amine group, and the methyl group are observed. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. For instance, in a DMSO solvent, the aromatic protons appear as a triplet and two doublets between 6.88 and 7.07 ppm, the amine protons as a singlet at 5.54 ppm, and the methyl protons as a singlet at 2.07 ppm. rsc.orgchemicalbook.com
Similarly, the ¹³C NMR spectrum provides information on the carbon framework. For 2-Methyl-3-nitroaniline in DMSO, the carbon signals appear at specific chemical shifts, confirming the molecular structure. rsc.org The chemical shifts for the aromatic carbons range from 111.00 to 151.98 ppm, while the methyl carbon appears at 12.88 ppm. rsc.org
For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY spectra establish proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignments.
Table 1: Representative ¹H NMR Spectral Data for a Related Compound
| Compound | Proton | Chemical Shift (ppm) | Solvent |
| 2-Methyl-3-nitroaniline | Aromatic | 7.07 (t), 6.93 (d), 6.88 (d) | DMSO |
| Amine (NH₂) | 5.54 (s) | DMSO | |
| Methyl (CH₃) | 2.07 (s) | DMSO |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.
The IR spectrum of this compound and its analogs exhibits distinct absorption bands that are signatures of the amino (NH₂) and nitro (NO₂) groups. The N-H stretching vibrations of the primary amine are typically observed as a pair of bands in the region of 3300–3500 cm⁻¹. The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing around 1520-1525 cm⁻¹ and 1345 cm⁻¹, respectively. Additionally, a band corresponding to the C-F stretch can be observed. chemicalbook.com
Table 2: Key IR Absorption Bands for Related Nitroaniline Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3300 - 3500 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1525 |
| Nitro (NO₂) | Symmetric Stretch | 1345 |
| Carbon-Fluorine | C-F Stretch | ~1220 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's fragmentation patterns under ionization.
In a typical mass spectrum, the molecular ion peak [M]⁺ corresponding to the exact mass of the molecule is observed. For a related compound, 4-fluoro-3-nitroaniline (B182485), the molecular weight is 156.11 g/mol . nih.gov The fragmentation pattern often involves the loss of the nitro group (NO₂), leading to a significant fragment ion. The relative intensities of the fragment ions can sometimes be used to differentiate between isomers.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule and its fragments, further confirming its identity.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single Crystal X-ray Crystallography
Single crystal X-ray crystallography allows for the complete determination of the molecular structure. For instance, a derivative, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was found to crystallize in the orthorhombic space group P2₁2₁2₁. nih.gov In this molecule, the benzene (B151609) and thiophene (B33073) rings are twisted relative to each other. nih.gov The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, forming chains, and weak π–π stacking interactions. nih.gov
In another related compound, 4-Fluoro-N-methyl-N-nitroaniline, the molecules are composed of a nitramine group twisted with respect to the aromatic ring. iucr.org The crystal packing is characterized by C—H⋯F and C—H⋯O hydrogen bonds. iucr.org
Table 3: Crystallographic Data for a Derivative of this compound
| Parameter | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.9529 (3) |
| b (Å) | 11.4589 (4) |
| c (Å) | 13.9213 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Variable-Temperature X-ray Diffraction Studies of Analogues
Variable-temperature X-ray diffraction studies on analogous compounds, such as m-nitroaniline, have revealed interesting phase transitions and dynamic behaviors in the solid state. researchgate.netnih.gov These studies show that changes in temperature can lead to alterations in lattice parameters and molecular packing. For m-nitroaniline, a glass transition was observed around 130 K, and at higher temperatures (above 340 K), the crystal exhibited increased plasticity. researchgate.netnih.gov Such studies on this compound could provide insights into its thermal stability and potential polymorphic forms.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules.
For a Schiff base derivative of 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O⋯H (39.0%) and H⋯H (21.3%) contacts. nih.gov Other significant interactions included C⋯H/H⋯C, C⋯C, N⋯H/H⋯N, and O⋯C/C⋯O contacts. nih.gov The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. This information is crucial for understanding the forces that govern the crystal packing and, consequently, the material's physical properties.
In the case of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, another related compound, Hirshfeld analysis showed that the most significant contributions to the crystal packing arise from C⋯H/H⋯C (29.2%), H⋯H (28.6%), and F⋯H/H⋯F (25.6%) interactions. nih.gov
Other Advanced Spectroscopic and Analytical Methods
Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a deeper understanding of the structural and physicochemical properties of this compound and its derivatives can be achieved through a variety of advanced analytical methods. These techniques provide critical insights into the solid-state structure, thermal stability, and other important characteristics of these compounds. While specific data for this compound is not extensively available in public literature, analysis of its isomers and derivatives provides valuable predictive information.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior.
While a crystal structure for this compound itself is not readily found in published literature, a detailed crystallographic study has been conducted on a closely related derivative, 4-fluoro-N-methyl-N-nitroaniline . researchgate.net The analysis of this derivative offers significant insights into the likely solid-state conformation and packing of substituted fluoro-nitroanilines.
The crystal structure of 4-fluoro-N-methyl-N-nitroaniline was determined by single-crystal X-ray diffraction. researchgate.net The key crystallographic data are summarized in the interactive table below.
| Parameter | Value |
| Chemical Formula | C₇H₇FN₂O₂ |
| Molecular Weight | 170.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.1126 (5) |
| b (Å) | 6.8916 (3) |
| c (Å) | 16.1831 (6) |
| V (ų) | 1462.41 (10) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| λ (Å) | 0.71073 |
| Data sourced from IUCrData. researchgate.net |
In the solid state, the molecule of 4-fluoro-N-methyl-N-nitroaniline exhibits a twisted conformation, with the nitramine group being significantly out of the plane of the aromatic ring. researchgate.net This twisting is a common feature in many nitroaniline derivatives and influences the electronic and packing properties of the molecule. The crystal packing is stabilized by a network of intermolecular hydrogen bonds. researchgate.net It is reasonable to infer that this compound would also exhibit significant intermolecular interactions, likely involving the amino and nitro groups, which would dictate its crystal packing arrangement.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of materials. These methods can identify melting points, decomposition temperatures, and other thermally induced transitions.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and other thermal events. The DSC analysis of the co-crystal of caffeine (B1668208) and 4-fluoro-3-nitroaniline showed a distinct melting endotherm, indicating a sharp, well-defined melting point for the co-crystal.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to study the thermal stability of the compound. The TGA of the caffeine/4-fluoro-3-nitroaniline co-crystal would show the temperature at which the compound begins to decompose. For many nitroaromatic compounds, decomposition is an energetic process that is important to characterize for safe handling and processing.
Solid State Chemistry and Supramolecular Assembly of Aromatic Nitroanilines
Applications in Advanced Materials Science
Design and Synthesis of Responsive Organic Crystals Based on Analogues
No studies were found on the design and synthesis of responsive organic crystals based on 4-Fluoro-2-methyl-3-nitroaniline or its direct analogues.
There is no available research on the elastic or thermosalient properties of crystals of this compound.
Without experimental data on the crystal structure and mechanical properties of this compound, no correlation can be established.
Optoelectronic Materials Development (e.g., Aggregation-Induced Emission Properties of Derivatives)
No information exists in the surveyed literature regarding the development of optoelectronic materials, including those with aggregation-induced emission properties, derived from this compound.
Polymeric Materials Precursors
There is no evidence to suggest that this compound has been utilized as a precursor for the synthesis of polymeric materials in the context of advanced materials science.
Sensor Technologies and Chemo-sensing Materials
No research has been published on the application of this compound in the development of sensor technologies or chemo-sensing materials.
Synthetic Utility in Complex Molecule and Intermediate Synthesis
Role as a Precursor in Organic Synthesis
Substituted nitroanilines are foundational precursors in organic synthesis due to the versatile reactivity of the amino (-NH₂) and nitro (-NO₂) functional groups. The amino group serves as a nucleophile and a directing group for electrophilic aromatic substitution, while the nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most commonly reduced to an amine.
For an analogue like 4-Fluoro-3-nitroaniline (B182485) , the amino group can be readily acylated or can be converted into a diazonium salt, which is a gateway to numerous other functional groups. A patent describes the preparation of 4-fluoro-N-methyl-3-nitroaniline using 4-fluoro-3-nitroaniline as the raw material, with formaldehyde (B43269) as the methylating agent and sulfuric acid as the solvent. google.com This highlights a direct pathway for N-alkylation, a common step in modifying the properties of a lead compound in medicinal chemistry.
Similarly, the analogue 2-Methyl-5-nitroaniline (also known as Fast Scarlet G Base) is primarily synthesized via the nitration of o-toluidine. smolecule.comchemicalbook.com Its primary role as a precursor is in the production of azo dyes, where the amino group is diazotized and then coupled with another aromatic compound. jayfinechem.comguidechem.com
The reactivity of 4-Fluoro-2-methyl-3-nitroaniline is expected to follow these patterns. The amino group can be a handle for derivatization, while the nitro group can be reduced to create a diamine, a common precursor for heterocyclic ring systems. The fluorine and methyl groups modulate the molecule's electronic properties and steric environment, influencing regioselectivity in further reactions.
Building Block for Functional Molecules and Specialty Chemicals
The true value of precursors like this compound and its analogues lies in their role as integral building blocks for high-value functional molecules. These range from pigments and dyes to complex pharmaceuticals and agrochemicals.
Dyes and Pigments: Many substituted nitroanilines are key intermediates in the colorant industry.
4-Fluoro-3-nitroaniline is a patented precursor used in the synthesis of commercial hair dyes. chegg.comchemicalbook.comgoogle.com It can be reacted with various amines to produce a range of substituted nitro-p-phenylenediamines, which are valuable dye components. google.com
2-Methyl-5-nitroaniline is a well-known intermediate for producing a variety of azo dyes and pigments, including Pigment Red 17 and Pigment Red 22. guidechem.com Its application results in a spectrum of red, yellow, orange, and brown hues. guidechem.com
Pharmaceuticals and Bioactive Molecules: The fluorinated nitroaniline scaffold is a common feature in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates.
Derivatives of 4-Fluoro-3-nitroaniline have been investigated for various therapeutic applications. hsppharma.com For instance, its azide derivative has been studied as a potential inhibitor of monoamine oxidase, an enzyme implicated in neurological disorders.
Analogues such as 2-Methyl-5-nitroaniline have derivatives that are explored for their potential in antimicrobial formulations. smolecule.com
In a broader context, substituted o-nitroanilines are used as starting materials for the synthesis of bioactive quinoxalines, a class of heterocyclic compounds with diverse pharmacological activities. utrgv.edu
The table below summarizes the roles of key structural analogues as building blocks.
| Analogue Compound | CAS Number | Role as Building Block | Resulting Functional Molecules |
| 4-Fluoro-3-nitroaniline | 364-76-1 | Dye Intermediate, Pharmaceutical Scaffold | Hair Dyes, Enzyme Inhibitors |
| 2-Methyl-5-nitroaniline | 99-55-8 | Dye Intermediate, Pharmaceutical Precursor | Azo Dyes, Pigments, Antimicrobials |
| o-Nitroanilines (general) | Varies | Heterocycle Precursor | Quinoxalines, Benzimidazoles |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Transformations for 4-Fluoro-2-methyl-3-nitroaniline
The functional groups of this compound, namely the nitro, amino, and fluoro groups, offer a rich platform for a variety of chemical transformations. Future research will likely focus on the development of novel catalytic systems that can selectively and efficiently act on these functionalities.
One of the most significant transformations for nitroaromatic compounds is their reduction to the corresponding anilines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. While traditional methods often rely on stoichiometric reductants or harsh reaction conditions, emerging research is focused on more sophisticated catalytic approaches. The selective hydrogenation of nitroaromatics to various products, including nitroso, hydroxylamine (B1172632), azoxy, azo, hydrazo, or aniline (B41778) compounds, has been demonstrated using a single catalytic system under different conditions. bohrium.comresearchgate.net For instance, SnO2-supported Pt nanoparticles, modified with ethylenediamine (B42938) and vanadium species, have shown unprecedented selectivity control in the hydrogenation of nitroaromatics. bohrium.comresearchgate.net The application of such tunable catalytic systems to this compound could provide access to a range of novel derivatives with potentially interesting biological or material properties.
Furthermore, the development of catalysts based on nanocarbon materials, such as carbon nanofibers, nanotubes, and graphene, is a promising area for the selective hydrogenation of nitroaromatics. nih.gov These materials offer high chemical stability, large surface area, and good electrical conductivity, making them excellent catalyst supports. nih.gov The design of nanocarbon-based catalysts tailored for the selective reduction of the nitro group in polysubstituted compounds like this compound, while preserving the other functional groups, is a key research direction.
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis, and their application to this compound holds significant potential. acs.org The development of novel palladium catalysts with tailored ligands could enable efficient C-N and C-C bond formation, allowing for the introduction of diverse substituents onto the aromatic ring. acs.org Research into palladium-catalyzed C-H fluorination is also advancing, which could offer new routes for the synthesis and functionalization of fluorinated aromatics. nih.gov
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical catalysis. rsc.org The use of engineered enzymes, such as nitroreductases, for the selective reduction of nitroaromatics is gaining traction. researchgate.netresearchgate.netnih.gov These enzymatic reactions often proceed under mild conditions and can exhibit high chemo- and regioselectivity, which is particularly advantageous for complex molecules like this compound. researchgate.netnih.gov Future research will likely focus on the discovery and engineering of novel enzymes with enhanced activity and substrate scope for the transformation of functionalized nitroaromatics. ucsb.edu
Exploration of Advanced Characterization Techniques under Operando Conditions
Understanding the reaction mechanisms and identifying transient intermediates are crucial for the development of more efficient and selective catalytic processes. Traditional analytical techniques often provide a "before and after" picture of a reaction, missing the critical dynamic changes that occur at the catalyst surface. Operando spectroscopy, which involves the simultaneous characterization of a catalyst while it is functioning under real reaction conditions, is a powerful tool to bridge this knowledge gap. nih.gov
For the catalytic transformations of this compound, operando techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable insights. For example, in the catalytic hydrogenation of nitroaromatics, in-situ FTIR spectroscopy can be used to monitor the adsorption of reactants, the formation of intermediates like nitroso and hydroxylamine species, and the desorption of the final aniline product from the catalyst surface. researchgate.netyoutube.com This allows for a detailed understanding of the reaction pathway and the role of different catalyst sites. nih.gov
Operando Raman spectroscopy is another powerful technique for studying catalytic reactions in real-time. nih.govrepec.org It is particularly useful for probing vibrational modes and can be applied to reactions in both liquid and solid phases. rsc.org For instance, in-situ Raman spectroscopy has been used to monitor mechanochemical reactions, providing insights into the kinetics and mechanisms of solid-state transformations. nih.gov The application of operando Raman spectroscopy to the catalytic reactions of this compound could reveal details about the interaction of the molecule with the catalyst surface and the evolution of intermediates. nih.gov
The combination of operando spectroscopy with other analytical techniques, such as mass spectrometry, can provide a more comprehensive picture of the reaction. This multi-technique approach allows for the correlation of changes in the catalyst structure with the composition of the gas or liquid phase, leading to a deeper understanding of the catalytic cycle. nih.gov The application of these advanced characterization techniques to the reactions of this compound will be instrumental in designing next-generation catalysts with improved performance.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
One of the key applications of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of molecules with their biological activity or other properties. serdp-estcp.milmdpi.comresearchgate.net For nitroaromatic compounds, QSAR models have been developed to predict their toxicity and mutagenicity. serdp-estcp.milmdpi.comresearchgate.netnih.gov By applying similar methodologies to this compound and its derivatives, it would be possible to predict their potential biological effects and guide the synthesis of compounds with desired properties while minimizing adverse effects.
ML models are also being developed to predict the outcomes of chemical reactions, including yield and regioselectivity. researchgate.netnih.govsemanticscholar.orgnih.gov For a polysubstituted molecule like this compound, predicting the site of reaction for a given reagent can be challenging. ML models trained on large datasets of chemical reactions can learn the complex rules that govern reactivity and provide accurate predictions. rsc.orgnih.govsemanticscholar.orgnih.gov This can save significant time and resources in the laboratory by prioritizing promising reaction conditions. The use of transfer learning, where a model trained on a large dataset is fine-tuned on a smaller, more specific dataset, is particularly promising for specialized molecules where experimental data is limited. nih.govnih.govrsc.orgrsc.org
Sustainable Synthesis Approaches for Fluoro-Nitroaromatic Compounds
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical syntheses. For fluoro-nitroaromatic compounds, including this compound, future research will focus on developing more sustainable and environmentally friendly synthetic methods.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in terms of safety, efficiency, and scalability. nih.govrsc.orgnih.govrsc.org For exothermic reactions like nitration, flow reactors provide superior heat transfer, minimizing the risk of runaway reactions. nih.govrsc.org The synthesis of nitroaromatic compounds using flow chemistry has been shown to be a safer and more efficient alternative to traditional batch processes. nih.govnih.govrsc.org The application of flow chemistry to the synthesis of this compound and its precursors can lead to cleaner and more reproducible production methods. nih.gov
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, is another promising green chemistry approach. serdp-estcp.milmdpi.comresearchgate.net This solvent-free method can lead to faster reaction times, higher yields, and reduced waste generation. mdpi.com The mechanochemical synthesis of nitro compounds and the catalytic transfer hydrogenation of aromatic nitro derivatives have been successfully demonstrated. serdp-estcp.milmdpi.comresearchgate.netnih.gov Exploring the mechanochemical synthesis of this compound could offer a more sustainable alternative to traditional solvent-based methods.
The use of ionic liquids as solvents and catalysts is also a key area of green chemistry research. ucsb.eduscispace.commdpi.comnih.govgoogle.com Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ucsb.eduacs.org They can act as catalysts or promoters in various reactions, including nucleophilic fluorination and the synthesis of amines. nih.govscispace.commdpi.comnih.govmdpi.com The development of task-specific ionic liquids for the synthesis and functionalization of this compound could lead to more efficient and environmentally benign processes. google.comacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-2-methyl-3-nitroaniline, and how can purity be ensured?
- Methodology :
- Nitration and Fluorination : Start with 2-methyl-4-fluoroaniline. Introduce the nitro group at the 3-position via controlled nitration using a mixture of nitric and sulfuric acids under low temperatures (0–5°C) to minimize byproducts like dinitro compounds .
- Purification : Recrystallize the product using ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with melting point analysis (expected range: 90–95°C based on analogous fluoro-nitroaniline derivatives) .
- Safety : Use inert atmosphere conditions to prevent oxidation of the amine group during synthesis.
Q. How can spectroscopic techniques resolve ambiguities in characterizing this compound?
- Methodology :
- NMR Analysis : Use -NMR (400 MHz, DMSO-d6) to identify aromatic proton splitting patterns. The fluorine atom induces deshielding; compare with literature shifts for 4-fluoro-3-nitroaniline (δ 7.8–8.2 ppm for H-5 and H-6) .
- HRMS Validation : Confirm molecular weight (CHFNO; calc. 170.05) using high-resolution mass spectrometry. Discrepancies in isotopic patterns may indicate halogen impurities (e.g., residual Cl from synthesis) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl and 3-nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Perform reactions with nucleophiles (e.g., hydroxide, amines) under varying temperatures. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). The electron-withdrawing nitro group activates the ring for substitution, while the methyl group may sterically hinder para positions .
- DFT Calculations : Use density functional theory to model transition states and compare activation energies for substitution at C-4 (fluoro site) vs. C-5. Correlate with experimental product ratios .
Q. What structural insights can be gained from X-ray crystallography of this compound derivatives under thermal stress?
- Methodology :
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze unit cell parameters (e.g., compare with α-phase of DFNA, a related compound: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å) .
- Variable-Temperature XRD : Heat crystals to 100–140°C to study phase transitions. Anisotropic thermal expansion along the b-axis (e.g., 21.98 Å → 22.30 Å in DFNA) may indicate strain from competing π-π and dipolar interactions .
Q. How can contradictions in DSC and FTIR data during thermal decomposition be resolved?
- Methodology :
- DSC-TGA Coupling : Perform simultaneous DSC-TGA to correlate endothermic peaks (melting at ~140°C) with mass loss (e.g., nitro group decomposition). Compare with FTIR spectral changes (disappearance of NO asymmetric stretch at 1520 cm) .
- Isothermal Analysis : Hold samples at 120°C for 1 hour to isolate intermediate phases. Use in situ Raman spectroscopy to detect transient species (e.g., nitrosamine intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
